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Introduction
The delivery of nucleic acid-based therapeutics, such as small interfering RNA (siRNA) and

messenger RNA (mRNA), holds immense promise for treating a wide range of diseases.

However, the efficient delivery of these macromolecules to their target cells and subsequent

release into the cytoplasm remains a significant challenge. The GALA peptide is a synthetic,

pH-sensitive fusogenic peptide designed to facilitate the endosomal escape of therapeutic

cargo. Its unique properties make it a valuable tool for enhancing the intracellular delivery of

siRNA and mRNA.

This document provides detailed application notes and protocols for utilizing the GALA peptide

in siRNA and mRNA delivery systems. It includes information on the mechanism of action,

formulation of GALA-modified delivery vehicles, and protocols for in vitro and in vivo

applications.

Mechanism of Action
GALA is a 30-amino acid peptide with the sequence

WEAALAEALAEALAEHLAEALAEALEALAA.[1] Its design is inspired by viral fusion peptides.

At physiological pH (around 7.4), the glutamic acid residues in GALA are deprotonated and

negatively charged, causing the peptide to adopt a random coil conformation.[2] However, in

the acidic environment of the late endosome (pH 5.0-6.0), the glutamic acid residues become
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protonated. This charge neutralization reduces electrostatic repulsion and induces a

conformational change in the peptide to an amphipathic α-helix.[1][2]

This α-helical conformation allows GALA to insert into the endosomal membrane, leading to

membrane destabilization and the formation of pores.[1][2] It is proposed that 8-12 GALA
monomers assemble to form a pore, which allows the release of the endosomally trapped

siRNA or mRNA into the cytoplasm, where they can exert their biological function.[1] In addition

to its role in endosomal escape, GALA has also been shown to act as a targeting ligand for the

lung endothelium, binding to sialic acid-terminated sugar chains.

Signaling Pathway and Delivery Mechanism
The following diagram illustrates the pH-dependent mechanism of GALA-mediated endosomal

escape of a nucleic acid cargo delivered by a nanoparticle.
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Caption: GALA peptide facilitates endosomal escape of nucleic acids.
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Experimental Workflows
The following diagram outlines the general workflow for the preparation of GALA-modified

nanoparticles and their subsequent in vitro evaluation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/product/b025779?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b025779?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow for GALA-Nanoparticle Formulation and In Vitro Testing

Nanoparticle Formulation

In Vitro Evaluation

1. Prepare Lipid Mixture
(e.g., YSK05, Cholesterol, PEG-lipid)

3. Lipid Film Hydration
with siRNA/mRNA

2. Prepare GALA-Lipid Conjugate
(e.g., GALA-Cholesterol or GALA-PEG-lipid)

4. Sonication/Extrusion

5. Purification

6. Characterization
(Size, Zeta Potential, Encapsulation Efficiency)

8. Transfect Cells with
GALA-Nanoparticles

7. Seed Cells

9. Incubate (e.g., 24-48h)

10. Analyze Gene/Protein Expression 11. Cytotoxicity Assay

qPCR (mRNA level) Western Blot (Protein level)

Click to download full resolution via product page

Caption: Formulation and in vitro testing of GALA-nanoparticles.
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GALA's Dual Functionality
The GALA peptide can be engineered to perform two critical functions in nucleic acid delivery:

targeting specific tissues and facilitating endosomal escape.
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Click to download full resolution via product page

Caption: GALA's dual roles in targeting and endosomal escape.

Quantitative Data Summary
The following tables summarize the quantitative data from various studies on GALA-mediated

delivery of siRNA and mRNA.

Table 1: In Vitro Transfection Efficiency of GALA-modified mRNA Polyplexes

Cell Line Formulation
Transfection
Efficiency (%)

Reference

RAW 264.7

Macrophages

PPx-GALA (high

density)
~36

D1 Dendritic Cells
PPx-GALA (high

density)
~50

DC 2.4 Dendritic Cells
PPx-GALA (high

density)
~28

DC 2.4 Dendritic Cells Lipofectamine 2000 ~20

HEK293T Cells PPx-GALA <5

Table 2: In Vivo Gene Silencing Efficiency of GALA-modified MEND for siRNA Delivery
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Target
Gene

Delivery
System

Animal
Model

Dose
Gene
Knockdo
wn (%)

ED50
Referenc
e

CD31

GALA/PEG

2000-

MENDssP

almE

Mice 0.21 mg/kg - 0.21 mg/kg

Polo-like

kinase 1

(PLK1)

PEG-YSK-

MEND

OS-RC-2

tumor-

bearing

mice

3 mg/kg

~50

(mRNA

and

protein)

-

Table 3: Physicochemical Properties of GALA-modified Nanoparticles

Formulation Size (nm) Zeta Potential (mV) Reference

PPx-GALA ~350 -7

GALA/PPD-MEND - -

Experimental Protocols
Protocol 1: Formulation of GALA-Modified MEND for
siRNA Delivery by Lipid Film Hydration
This protocol describes the preparation of Multifunctional Envelope-type Nanodevices (MENDs)

modified with GALA for siRNA delivery.

Materials:

pH-sensitive cationic lipid (e.g., YSK05)

Cholesterol

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]

(DSPE-PEG2000)
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GALA-PEG-DSPE conjugate

siRNA

Chloroform

Ethanol

Nuclease-free water

Rotary evaporator

Probe sonicator

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

Lipid Film Preparation: a. In a round-bottom flask, dissolve the lipids (e.g., YSK05,

cholesterol, DSPE-PEG2000, and GALA-PEG-DSPE) in chloroform at the desired molar

ratio. b. Remove the chloroform using a rotary evaporator under reduced pressure to form a

thin lipid film on the wall of the flask. c. Further dry the lipid film under vacuum for at least 1

hour to remove any residual solvent.

Hydration: a. Dissolve the siRNA in nuclease-free water or a suitable buffer. b. Add the

siRNA solution to the flask containing the lipid film. c. Hydrate the lipid film by rotating the

flask at a temperature above the phase transition temperature of the lipids for 30-60 minutes.

This will result in the formation of multilamellar vesicles (MLVs).

Sonication and Extrusion: a. To reduce the size and lamellarity of the vesicles, sonicate the

MLV suspension using a probe sonicator. b. Subsequently, extrude the suspension multiple

times (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g.,

100 nm) using a mini-extruder. This will produce unilamellar vesicles of a more uniform size.

Purification and Characterization: a. Remove unencapsulated siRNA by a suitable method

such as dialysis or size exclusion chromatography. b. Characterize the GALA-MENDs for

particle size and zeta potential using dynamic light scattering (DLS), and for siRNA
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encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay) after

lysing the liposomes with a detergent.

Protocol 2: In Vitro Transfection and Gene Knockdown
Analysis
This protocol outlines the procedure for transfecting cells with GALA-MENDs carrying siRNA

and quantifying the resulting gene knockdown.

Materials:

Cells cultured in appropriate medium

GALA-MEND encapsulated siRNA

Opti-MEM or other serum-free medium

RNA extraction kit

Reverse transcriptase and reagents for cDNA synthesis

qPCR master mix and primers for the target gene and a housekeeping gene

Real-time PCR system

Procedure:

Cell Seeding: a. The day before transfection, seed the cells in 24-well plates at a density that

will result in 70-90% confluency at the time of transfection.

Transfection: a. On the day of transfection, dilute the GALA-MEND-siRNA complexes to the

desired final concentration in serum-free medium. b. Remove the growth medium from the

cells and wash with PBS. c. Add the diluted GALA-MEND-siRNA complexes to the cells. d.

Incubate the cells for 4-6 hours at 37°C in a CO2 incubator. e. After the incubation, add

complete growth medium.

Incubation and Cell Lysis: a. Incubate the cells for an additional 24-72 hours to allow for

gene knockdown. b. After the incubation period, lyse the cells directly in the wells for RNA
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extraction.

RNA Extraction and qPCR Analysis: a. Extract total RNA from the cells using a commercial

RNA extraction kit according to the manufacturer's instructions. b. Synthesize cDNA from the

extracted RNA using a reverse transcriptase kit. c. Perform quantitative real-time PCR

(qPCR) using primers specific for the target gene and a stable housekeeping gene (for

normalization). d. Calculate the relative gene expression and percentage of gene knockdown

compared to control-treated cells.

Protocol 3: Calcein Leakage Assay for Endosomal
Escape
This assay is used to visually and quantitatively assess the ability of GALA-modified

nanoparticles to induce endosomal escape.

Materials:

Cells cultured on glass-bottom dishes

GALA-modified nanoparticles

Calcein (self-quenching concentration, e.g., 50-100 mM)

Live-cell imaging microscope

Procedure:

Calcein Loading: a. Incubate the cells with a high concentration of calcein for a short period

(e.g., 5-10 minutes) to allow its uptake into endosomes via fluid-phase endocytosis. b. Wash

the cells thoroughly with PBS to remove extracellular calcein. At this stage, calcein

fluorescence should appear as punctate intracellular vesicles.

Nanoparticle Treatment: a. Add the GALA-modified nanoparticles to the cells at the desired

concentration.

Live-Cell Imaging: a. Immediately begin imaging the cells using a live-cell imaging

microscope equipped with a temperature and CO2 controlled chamber. b. Acquire images at
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regular intervals to monitor the release of calcein from the endosomes into the cytoplasm.

Endosomal escape is indicated by a shift from a punctate to a diffuse cytosolic fluorescence

pattern.

Quantification (Optional): a. The fluorescence intensity in the cytoplasm can be quantified

over time using image analysis software to determine the kinetics of endosomal escape.

Conclusion
The GALA peptide is a powerful tool for enhancing the cytosolic delivery of siRNA and mRNA.

Its pH-dependent fusogenic activity allows for efficient endosomal escape, a major bottleneck

in nucleic acid delivery. The protocols and data presented here provide a comprehensive guide

for researchers and drug development professionals to effectively utilize GALA in their delivery

systems. Further optimization of GALA-containing formulations may lead to the development of

highly potent and targeted nucleic acid-based therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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